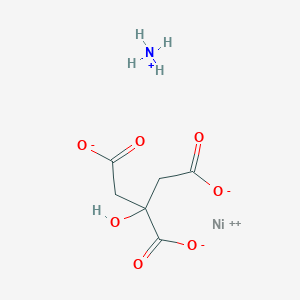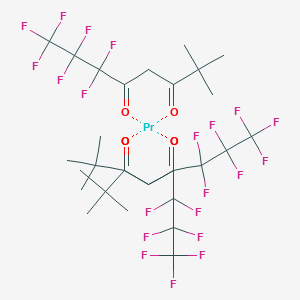
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) is a complex compound that combines the properties of citric acid derivatives and nickel ions
Preparation Methods
The synthesis of azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) typically involves the reaction of citric acid with ammonium hydroxide and nickel(II) nitrate. The reaction conditions include controlled temperature and pH to ensure the formation of the desired salt. Industrial production methods may involve large-scale reactions in reactors with precise control over the reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel(II) ions to nickel(0) or other lower oxidation states.
Substitution: The ammonium ions can be substituted with other cations in exchange reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to the presence of nickel ions.
Biology: The compound can be used in studies involving metal ion interactions with biological molecules.
Industry: Used in electroplating processes and as a precursor for the synthesis of other nickel-containing compounds.
Mechanism of Action
The mechanism of action of azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) involves the interaction of nickel ions with various molecular targets. Nickel ions can bind to proteins and enzymes, altering their structure and function. This binding can affect various biochemical pathways, including those involved in metal ion transport and enzyme catalysis.
Comparison with Similar Compounds
Similar compounds to azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) include:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (13): This compound lacks the nickel ions and has different properties and applications.
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate: This compound contains sodium ions instead of ammonium and nickel ions, leading to different chemical behavior and uses.
Propane-1,2,3-tricarboxylic acid:
The uniqueness of azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) lies in its combination of citric acid derivatives with nickel ions, providing unique catalytic and biochemical properties.
Properties
CAS No. |
18283-82-4 |
|---|---|
Molecular Formula |
C6H9NNiO7 |
Molecular Weight |
265.83 g/mol |
IUPAC Name |
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.H3N.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |
InChI Key |
QVIDGJRVLOQYJX-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
| 68025-13-8 18283-82-4 |
|
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)












![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
